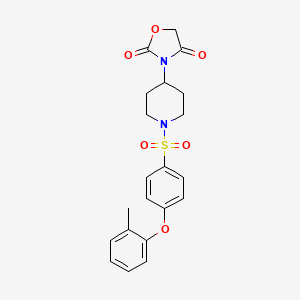

3-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione

Description

The compound 3-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a heterocyclic molecule featuring an oxazolidine-2,4-dione core fused with a piperidine ring. The piperidine nitrogen is substituted with a sulfonyl group linked to a 4-(o-tolyloxy)phenyl moiety.

Properties

IUPAC Name |

3-[1-[4-(2-methylphenoxy)phenyl]sulfonylpiperidin-4-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O6S/c1-15-4-2-3-5-19(15)29-17-6-8-18(9-7-17)30(26,27)22-12-10-16(11-13-22)23-20(24)14-28-21(23)25/h2-9,16H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCBTZLYXPNBII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)N4C(=O)COC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione involves multiple steps, starting with the preparation of the piperidine ring. This can be achieved through various methods, including hydrogenation, cyclization, and cycloaddition reactions . The oxazolidine-2,4-dione moiety is typically introduced through cyclization reactions involving appropriate precursors. The sulfonyl group is then attached to the phenyl ring through sulfonation reactions, often using reagents such as sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, which allow for efficient production of large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl ring, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium on carbon

Substitution: Sodium hydride, lithium diisopropylamide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce the corresponding alcohols or amines.

Scientific Research Applications

3-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with various biological targets.

Medicine: Approved for the treatment of smallpox and investigated for potential use against other viral infections.

Industry: Utilized in the development of antiviral drugs and other pharmaceutical products.

Mechanism of Action

The mechanism of action of 3-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione involves inhibition of viral replication. The compound targets specific viral proteins, preventing the virus from replicating and spreading within the host organism. This action is mediated through binding to the viral DNA polymerase, thereby blocking the synthesis of viral DNA.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Computational Insights

- Drug-Likeness: The chromeno-pyrimidine derivative () demonstrates favorable oral bioavailability in computational studies, a trait likely shared by the target compound due to its balanced logP (predicted from sulfonyl and aryl ether groups) .

- Enzyme Inhibition Potential: Sulfonyl-piperidine derivatives (e.g., ) are known for targeting enzymes like kinases or proteases. The oxazolidinedione core in the target compound may enhance binding to catalytic sites via hydrogen bonding .

Research Findings and Data Gaps

- : Demonstrates scalable synthesis of sulfonyl-piperidine derivatives but lacks pharmacological data for direct comparison.

- : Highlights industrial interest in sulfonyl-piperidines but omits yield and bioactivity details.

- : Supports computational drug-likeness but focuses on a structurally distinct scaffold.

Critical Gap: No direct biological data (e.g., IC₅₀, toxicity) exist for the target compound in the provided evidence. Future studies should prioritize enzymatic assays and ADMET profiling.

Biological Activity

3-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a synthetic compound with significant biological activity, particularly in antiviral applications. Its unique structure incorporates a piperidine ring, an oxazolidine-2,4-dione moiety, and a sulfonyl group, which contribute to its pharmacological properties.

The primary mechanism of action involves the inhibition of viral replication . This compound targets specific viral proteins, particularly viral DNA polymerase, which is crucial for the synthesis of viral DNA. By binding to these proteins, the compound effectively blocks the replication process of viruses, making it a potential therapeutic agent against various viral infections, including smallpox.

Biological Activity Overview

Research has demonstrated that 3-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione exhibits broad-spectrum antiviral activity . Its efficacy has been evaluated against several viruses, with promising results indicating moderate to high antiviral effects.

Antiviral Activity

The compound has been tested against various viral strains, showcasing its potential as an antiviral agent:

| Virus | Activity | Reference |

|---|---|---|

| Smallpox Virus | Inhibitory | |

| Herpes Simplex Virus (HSV) | Moderate Activity | |

| Coxsackievirus B (CVB) | Moderate Activity |

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds and their derivatives:

- Antiviral Screening : A study synthesized and evaluated various piperidine derivatives for their antiviral properties. Notably, derivatives showed moderate protection against CVB-2 and HSV-1 . This indicates a potential pathway for further development of related compounds.

- Synthetic Pathways : The synthesis of 3-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione involves multiple steps including cyclization and substitution reactions. These methods are critical for producing compounds with high purity and yield.

- Comparative Studies : The compound was compared with other antiviral agents like Cidofovir and Foscarnet. Its unique mechanism targeting viral DNA polymerase sets it apart from these agents, suggesting it could be a valuable addition to antiviral therapies.

Toxicity and Safety Profile

While the compound shows promising antiviral activity, understanding its cytotoxicity is essential for therapeutic application. Preliminary studies indicate that the cytotoxic concentration (CC50) in Vero cells is approximately 92 μM . Further research is needed to establish a comprehensive safety profile.

Q & A

Basic: What are the established synthetic routes for 3-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione, and what key reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including:

- Step 1: Formation of the piperidine-sulfonyl intermediate via nucleophilic substitution of 4-(o-tolyloxy)benzenesulfonyl chloride with a piperidine derivative under basic conditions (e.g., NaOH in dichloromethane) .

- Step 2: Coupling the sulfonylated piperidine with oxazolidine-2,4-dione using a dehydrating agent (e.g., DCC/DMAP) to form the final heterocyclic structure .

Key factors affecting yield and purity include: - Temperature control (e.g., maintaining 0–5°C during sulfonylation to minimize side reactions) .

- Solvent selection (e.g., ethanol or dichloromethane for optimal solubility and reaction kinetics) .

- Purification methods (e.g., column chromatography or recrystallization to achieve >95% purity) .

Basic: How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

Structural elucidation combines:

- NMR spectroscopy : - and -NMR confirm the presence of the sulfonyl-piperidine linkage (δ ~3.5–4.0 ppm for piperidine protons) and oxazolidine-dione carbonyl signals (δ ~170–175 ppm) .

- X-ray crystallography : Resolves the chair conformation of the piperidine ring and dihedral angles between the o-tolyloxy and sulfonyl groups (e.g., angles ~47° observed in analogous piperidine derivatives) .

- High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H] with <2 ppm error) .

Advanced: What strategies are employed to resolve contradictions in biological activity data across different experimental models?

Methodological Answer:

Discrepancies in activity (e.g., varying IC values in enzyme inhibition assays) are addressed via:

- Standardized assay conditions : Fixed parameters (pH, temperature, and substrate concentration) to reduce variability .

- Orthogonal validation : Cross-verification using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., luciferase reporters) for functional activity .

- Meta-analysis : Pooling data from multiple studies to identify outliers or trends linked to specific experimental designs (e.g., differences in cell lines or animal models) .

Advanced: How do modifications to the sulfonyl or oxazolidine moieties affect the compound's target selectivity and binding affinity?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Sulfonyl group : Replacement with methylsulfonyl reduces binding to serine hydrolases due to decreased electrophilicity, while bulkier aryl-sulfonyl groups enhance selectivity for kinase targets (e.g., ~10-fold increase in IC for PKC isoforms) .

- Oxazolidine-dione : Substituting the dione ring with a thiazolidinone increases metabolic stability but reduces solubility, requiring formulation adjustments (e.g., PEG-based carriers) .

- Piperidine substitution : Introducing a 4-fluorophenyl group (analogous to paroxetine derivatives) improves CNS penetration, as shown in logP/logD comparisons .

Advanced: What in silico and in vitro models are utilized to predict and validate the compound's pharmacokinetic and toxicity profiles?

Methodological Answer:

- In silico tools :

- Molecular docking (AutoDock/Vina) : Predicts binding modes to cytochrome P450 isoforms (e.g., CYP3A4 metabolism hotspots) .

- ADMET Predictor™ : Estimates bioavailability (%F >30% for compounds with PSA <90 Ų) and hERG channel inhibition risks .

- In vitro models :

- Caco-2 permeability assays : Measures intestinal absorption (P >1 × 10 cm/s indicates high permeability) .

- Hepatocyte stability assays : Identifies metabolic liabilities (e.g., rapid glucuronidation of the oxazolidine-dione moiety) .

- Ames test : Screens for mutagenicity using Salmonella strains TA98/TA100 .

Advanced: How can crystallographic polymorphism impact the compound's stability and formulation development?

Methodological Answer:

Polymorphic forms (e.g., Form I vs. Form II) are characterized via:

- DSC/TGA : Identifies melting points ( ~5–10°C between forms) and hygroscopicity .

- PXRD : Distinguishes crystal packing patterns (e.g., monoclinic vs. orthorhombic systems) .

Form I (thermodynamically stable) is preferred for solid formulations due to lower hygroscopicity, while Form II (metastable) may enhance dissolution rates in oral tablets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.